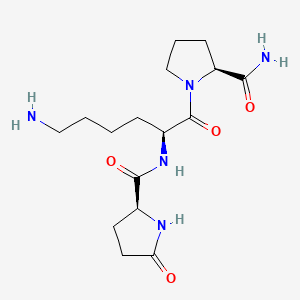![molecular formula C7H12N4O2 B14677751 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- CAS No. 38375-84-7](/img/structure/B14677751.png)
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,8-Tetraazabicyclo[331]nonane-3,7-dione, 9,9-dimethyl- is a complex organic compound with the molecular formula C5H8N4O2 This compound is characterized by its unique bicyclic structure, which includes multiple nitrogen atoms and a urea derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- typically involves the condensation of N,N’-dimethylurea with malonic aldehyde tetraacetal and its substituted derivatives . The reaction conditions are optimized to favor the formation of the desired tetra-N-methyl derivatives. The process involves careful control of temperature and pH to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reaction vessels, continuous monitoring of reaction conditions, and purification steps to isolate the desired product. Industrial production would also focus on optimizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can modify the nitrogen atoms within the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced forms of the compound, and substituted derivatives with various functional groups attached to the nitrogen atoms.
科学的研究の応用
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound’s interactions with biological molecules are of interest in the study of enzyme inhibition and protein binding.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The pathways involved include binding to active sites and inducing conformational changes in the target molecules.
類似化合物との比較
Similar Compounds
2,4,6,8-Tetranitro-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione: This compound is similar in structure but contains nitro groups, which significantly alter its chemical properties and reactivity.
3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- is unique due to its specific arrangement of nitrogen atoms and the presence of dimethyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
38375-84-7 |
|---|---|
分子式 |
C7H12N4O2 |
分子量 |
184.20 g/mol |
IUPAC名 |
9,9-dimethyl-2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione |
InChI |
InChI=1S/C7H12N4O2/c1-7(2)3-8-5(12)10-4(7)11-6(13)9-3/h3-4H,1-2H3,(H2,8,10,12)(H2,9,11,13) |
InChIキー |
GGVYMQYTAMNBDY-UHFFFAOYSA-N |
正規SMILES |
CC1(C2NC(=O)NC1NC(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


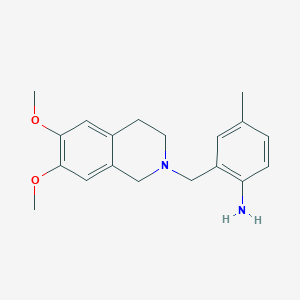
![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
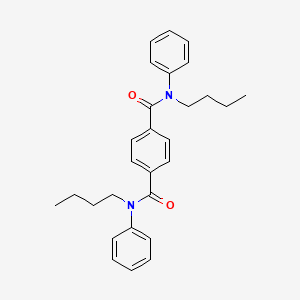
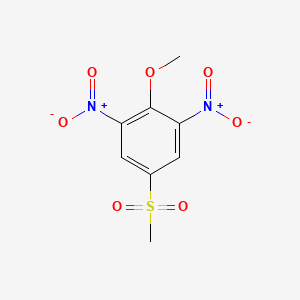
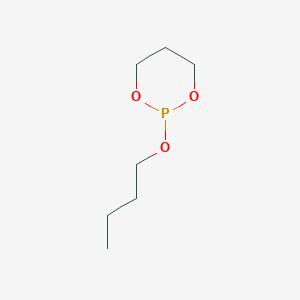
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)
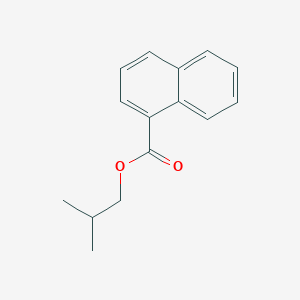
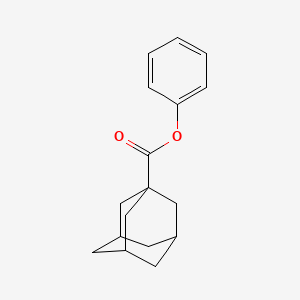
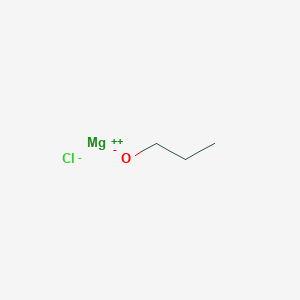
![[1,1-Bis(ethylsulfanyl)propyl]benzene](/img/structure/B14677712.png)
